molecular formula C14H20O5 B8315364 Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate

Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate

Cat. No. B8315364
M. Wt: 268.30 g/mol
InChI Key: JNROPZICUQNFPZ-UHFFFAOYSA-N
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Patent
US05492830

Procedure details

To a suspension of ethyl (±)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (333.0 mg, 1.24 mmol) in 50 mL of 50 mM sodium phosphate buffer pH 7.5 is added crude Candida lipolytica ester hydrolase (22.6 mg of protein). After 24 h, 62% conversion is observed by HPLC (C18 column, 254 nm detection, acid tR =5.8 min and ester tR =11.6 min). The reaction is treated with a Celite filtration and then extracted with 2×25 mL ethyl acetate. The combined extracts are treated with brine, dried with magnesium sulfate, then concentrated in vacuo to yield ethyl (R)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (127.4 mg, 0.475 mmol, 38.3%). The enantiomeric excess of the unreacted ester is determined by HPLC analysis (Chiracel OD column from J. T. Baker, 280 nm, (S)-enantiomer tR =6.6 min and (R)-enantiomer tR =8.3 min) to be 99% (R)-enantiomer.
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
22.6 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[OH:1][C@:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
OC(C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
ester
Quantity
22.6 mg
Type
reactant
Smiles
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added crude Candida
ADDITION
Type
ADDITION
Details
The reaction is treated with a Celite filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×25 mL ethyl acetate
ADDITION
Type
ADDITION
Details
The combined extracts are treated with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O[C@@](C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.475 mmol
AMOUNT: MASS 127.4 mg
YIELD: PERCENTYIELD 38.3%
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.